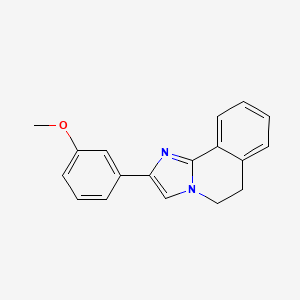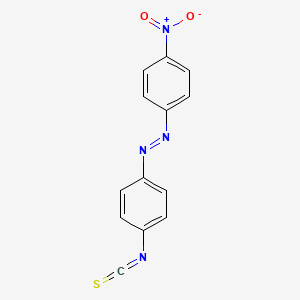
2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline typically involves the cyclization of isoquinoline derivatives. One common method is the [3+2] cycloaddition of activated alkynes and alkenes to isoquinoline derivatives . For instance, the reaction between isoquinolinium salt and alkyl propiolates in DMF using a stoichiometric amount of PPh3 can yield the desired compound . Another method involves a domino reaction between 1-aroyl-substituted 3,4-dihydroisoquinolines and α,β-unsaturated aldehydes under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-a]isoquinolines: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolines: Another class of heterocyclic compounds with diverse biological activities.
Isoquinoline derivatives: Various derivatives of isoquinoline that have been studied for their medicinal properties.
Uniqueness
2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets and influence its pharmacokinetic properties.
Properties
CAS No. |
61001-21-6 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H16N2O/c1-21-15-7-4-6-14(11-15)17-12-20-10-9-13-5-2-3-8-16(13)18(20)19-17/h2-8,11-12H,9-10H2,1H3 |
InChI Key |
VCMJVKCVBRDWNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3CCC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12790266.png)










